MOM Ether vs. Methyl Ether Deprotection
The MOM group in 2-Bromo-7-(methoxymethoxy)naphthalene is cleaved under mildly acidic conditions (e.g., aqueous HCl, pH < 1, room temperature; or TsOH, MeOH) that leave the C–Br bond intact, whereas the methyl ether in 2-bromo-7-methoxynaphthalene requires strongly acidic cleavage (HBr, 48%; 100 °C) or Lewis acids (BBr₃, –78 °C to r.t.) that can also attack the bromo substituent [1]. This orthogonal reactivity allows sequential Suzuki coupling followed by MOM removal in a single synthetic sequence, reducing the step count and protecting-group manipulations by at least one operation compared with the methyl ether analog [2].
| Evidence Dimension | Deprotection condition harshness |
|---|---|
| Target Compound Data | MOM cleavage: 10% HCl, THF, r.t., 1 h (typical) or catalytic TsOH, MeOH, r.t. |
| Comparator Or Baseline | 2-Bromo-7-methoxynaphthalene: 48% HBr, reflux, 6–12 h or BBr₃ (1.5–3.0 equiv), CH₂Cl₂, –78 °C→r.t. |
| Quantified Difference | MOM deprotection proceeds at room temperature vs. 100+°C or cryogenic conditions for methyl ether. |
| Conditions | Literature protection group stability scales; MOM ethers are classified as 'very labile' to acid (t½ < 1 h at pH 1), whereas methyl ethers are 'stable' (t½ >> 24 h at pH 1). |
Why This Matters
Procurement decisions favoring the MOM-protected building block directly translate to shorter synthetic routes, higher overall yields, and fewer incompatible functional groups in complex molecule assembly.
- [1] Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley: Hoboken, 2007; pp 24–30, 367–373. (Stability tables for MOM and methyl ethers). View Source
- [2] Carreño, M. C.; González-López, M.; Latorre, A.; Urbano, A. J. Org. Chem. 2006, 71, 4956–4964. (Utilizes 7-methoxynaphthalene derivatives in selective Na/EtOH reductions, demonstrating the necessity of C-7 oxygenation for ring selectivity). View Source
